molecular formula C11H9F3O B1325472 Cyclopropyl 2-trifluoromethylphenyl ketone CAS No. 898790-12-0

Cyclopropyl 2-trifluoromethylphenyl ketone

Cat. No.: B1325472
CAS No.: 898790-12-0
M. Wt: 214.18 g/mol
InChI Key: GLQVXMURVDLEDP-UHFFFAOYSA-N
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Description

Cyclopropyl 2-trifluoromethylphenyl ketone is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a trifluoromethyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl 2-trifluoromethylphenyl ketone typically involves the cyclopropanation of a suitable precursor. One common method is the hydrogen-borrowing catalysis, where a ketone undergoes α-cyclopropanation. This process involves the use of a hydrogen-borrowing catalyst to facilitate the alkylation of the ketone, followed by intramolecular displacement to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2-trifluoromethylphenyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Substituted phenyl ketones.

Scientific Research Applications

Cyclopropyl 2-trifluoromethylphenyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl 2-trifluoromethylphenyl ketone involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. The cyclopropyl group can introduce steric effects that affect the compound’s interactions with biological targets.

Comparison with Similar Compounds

    Cyclopropyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    2-Trifluoromethylphenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic properties.

Uniqueness: Cyclopropyl 2-trifluoromethylphenyl ketone is unique due to the combination of the cyclopropyl group, trifluoromethyl group, and ketone functional group

Properties

IUPAC Name

cyclopropyl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(15)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQVXMURVDLEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642500
Record name Cyclopropyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-12-0
Record name Cyclopropyl[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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